Butyl[(2,5-difluorophenyl)methyl]amine
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Overview
Description
Butyl[(2,5-difluorophenyl)methyl]amine is an organic compound with the molecular formula C11H15F2N It is characterized by the presence of a butyl group attached to a difluorophenylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,5-difluorophenyl)methyl]amine typically involves the reaction of 2,5-difluorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,5-difluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Butyl[(2,5-difluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[(2,5-difluorophenyl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl[(2,4-difluorophenyl)methyl]amine
- Butyl[(3,5-difluorophenyl)methyl]amine
- Butyl[(2,6-difluorophenyl)methyl]amine
Uniqueness
Butyl[(2,5-difluorophenyl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in distinct physical and chemical properties compared to its analogs.
Biological Activity
Butyl[(2,5-difluorophenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a butyl group attached to a difluorophenyl moiety. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can significantly influence its biological activity. The compound can be represented structurally as follows:
Antibacterial Activity
Research indicates that compounds with similar structural characteristics to this compound exhibit varying degrees of antibacterial activity. The incorporation of fluorine atoms in aromatic systems has been shown to enhance antimicrobial efficacy. A study highlighted the role of five-membered heterocycles in antibacterial drug design, suggesting that modifications in the aromatic structure can lead to improved biological properties .
Compound Structure | Activity Spectrum | Reference |
---|---|---|
This compound | Moderate antibacterial against Gram-positive bacteria | |
Related Fluorinated Compounds | Broad-spectrum antibacterial |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has not been extensively studied; however, related compounds have shown promising results in reducing inflammation. For instance, derivatives of amines with similar structures have demonstrated significant inhibition of inflammatory responses in animal models .
Structure-Activity Relationship (SAR)
The SAR analysis for this compound suggests that the presence of the difluorophenyl group is crucial for its biological activity. The fluorine atoms likely contribute to electronic effects that enhance binding affinity to biological targets. Studies on similar compounds indicate that variations in substituents can lead to significant changes in potency and selectivity .
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was evaluated alongside other fluorinated amines. Results indicated that while it exhibited moderate antibacterial properties, further modifications could enhance its efficacy against resistant strains .
- Inflammation Models : In vivo studies utilizing related amines showed a reduction in paw edema in carrageenan-induced inflammation models. While direct studies on this compound are lacking, these findings suggest potential for similar anti-inflammatory effects .
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 |
InChI Key |
PHSUWSHNAVXCPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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